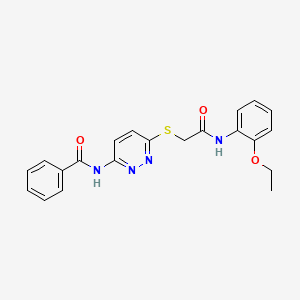

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

Properties

IUPAC Name |

N-[6-[2-(2-ethoxyanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-2-28-17-11-7-6-10-16(17)22-19(26)14-29-20-13-12-18(24-25-20)23-21(27)15-8-4-3-5-9-15/h3-13H,2,14H2,1H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFNQPUIIAVBDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide typically involves multiple steps:

Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Introduction of the Benzamide Group: The benzamide moiety is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is incorporated through nucleophilic substitution reactions, where the ethoxyphenylamine reacts with an activated ester or halide intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl moiety, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenated intermediates and nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases due to its ability to interact with specific molecular targets.

Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules like proteins and nucleic acids.

Chemical Biology: It serves as a probe to study cellular pathways and mechanisms.

Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of cellular pathways. For instance, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogues with Pyrimidinone/Pyridazine Cores

Compound 2d () :

- Structure: 2-((2-(4-Nitrophenyl)-2-oxoethyl)thio)-6-(p-tolylamino)pyrimidin-4(3H)-one.

- Key Differences: Replaces pyridazine with a pyrimidinone ring and substitutes the ethoxyphenyl group with p-tolylamino (methyl-substituted phenyl) and 4-nitrophenyl groups.

- Properties :

Compound 2e () :

- Structure: 6-((4-Methoxyphenyl)amino)-2-((2-(3-nitrophenyl)-2-oxoethyl)thio)pyrimidin-4(3H)-one.

- Key Differences: Methoxyphenylamino (‒OCH₃) and meta-nitrophenyl substituents.

- Properties :

Triazolo-Pyridazine Derivative () :

- Structure: N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide.

- Key Differences : Incorporates a fused triazole ring and a 3,4-dimethoxyphenethyl group.

- Properties: Molecular Weight: 520.61 g/mol.

Benzamide Derivatives with Heterocyclic Substituents

Compound 4 () :

- Structure: 2-(2-((2-Aminophenyl)amino)-2-oxoethyl)-N-(4-nitrophenyl)-6-phenylpyrimidin-2-ylbenzamide.

- Key Differences: Pyrimidine ring instead of pyridazine; includes 4-nitrophenyl and aminophenyl groups.

- Properties :

Compound 55 () :

- Structure: N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide.

- Key Differences : Thienylmethylthio (sulfur-containing heterocycle) and benzothiazole groups.

- Impact : The thiophene and benzothiazole moieties may improve electron transport properties, useful in photodynamic therapies .

Substituent-Driven Variations

Nitro vs. Ethoxy Groups :

Thioether Linkages :

- The thioether bridge in the target compound and analogues (e.g., ) enhances resistance to hydrolysis compared to ethers (‒O‒), improving pharmacokinetic profiles .

Tabulated Comparison of Key Compounds

Research Findings and Implications

- Bioactivity: Nitro-substituted derivatives (e.g., ) show pronounced antimicrobial effects but may exhibit higher toxicity. The target compound’s ethoxy group could mitigate this while retaining efficacy .

- Metabolic Stability : Thioether-linked compounds (target, ) demonstrate slower hepatic degradation compared to ether analogues, favoring prolonged half-lives .

Biological Activity

N-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 440.53 g/mol. Its structure features a pyridazine ring, an ethoxyphenyl group, and a thioether linkage, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The compound's pharmacophore allows it to engage with specific receptors or enzymes, modulating their activity and potentially leading to therapeutic effects.

Targeted Biochemical Pathways

Similar compounds have been reported to inhibit enzymes involved in critical biochemical pathways, suggesting that this compound may also affect metabolic processes. For instance:

- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases or phosphatases, impacting signal transduction pathways.

- Cellular Stress Response : Analogous compounds have shown protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells, indicating a potential role in diabetes management .

Pharmacokinetics

Pharmacokinetic studies indicate that compounds with similar structures often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The ability to form hydrogen bonds enhances solubility and bioavailability, which are crucial for therapeutic efficacy.

Case Study: β-cell Protective Activity

A notable study explored the protective effects of benzamide derivatives against ER stress-induced apoptosis in pancreatic β-cells. The research identified that modifications on the benzamide scaffold could significantly enhance protective potency against ER stress, with some derivatives demonstrating an EC50 as low as 0.1 μM . This suggests that this compound may similarly exhibit protective properties.

Comparative Analysis with Related Compounds

Q & A

Q. Key Optimization Factors :

- Temperature control (40–60°C for coupling steps) .

- Solvent selection (polar aprotic solvents enhance reactivity) .

Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms the presence of ethoxyphenyl protons (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and pyridazine ring protons (δ 7.5–8.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 439.14) .

- HPLC : Assesses purity (>95% by reverse-phase C18 columns, acetonitrile/water gradient) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC₅₀ variability) across studies?

Answer:

Contradictions may arise from:

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .

- Compound Stability : Degradation in DMSO stock solutions over time; validate stability via LC-MS before assays .

- Orthogonal Assays : Confirm activity using complementary methods (e.g., fluorescence polarization for kinase inhibition vs. cellular proliferation assays) .

Example : A study reporting IC₅₀ = 50 nM in kinase assays but no cellular activity might indicate poor membrane permeability. Validate via logP calculations (target >3.0) or PAMPA assays .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

Q. Example SAR Table :

| Derivative | R Group (Benzamide) | IC₅₀ (Kinase X) | Solubility (µM) |

|---|---|---|---|

| Parent Compound | H | 50 nM | 25 |

| 4-Fluoro | F | 30 nM | 18 |

| 3-Methoxy | OCH₃ | 120 nM | 45 |

Basic: What are the primary biological targets hypothesized for this compound?

Answer:

Based on structural analogs:

- Kinase Inhibition : ATP-binding sites of tyrosine kinases (e.g., EGFR, VEGFR2) due to the pyridazine core’s mimicry of adenine .

- Protease Interaction : Thioether linkage may chelate zinc in metalloproteases (e.g., MMP-9) .

Q. Validation Methods :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 1M17 for EGFR) .

- Enzymatic Assays : Measure inhibition kinetics via fluorescence-based assays .

Advanced: How to address low yield in the final coupling step during synthesis?

Answer:

Low yields (<40%) may result from:

- Moisture Sensitivity : Use anhydrous solvents (e.g., THF over DMF) and inert atmosphere .

- Catalyst Optimization : Replace EDCI with BOP-Cl for sterically hindered amines .

- Byproduct Analysis : Monitor via LC-MS; if imine formation occurs, add molecular sieves .

Case Study : A 30% yield improved to 65% after switching from EDCI to HATU and reducing reaction temperature to 25°C .

Advanced: What analytical methods differentiate polymorphic forms of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.